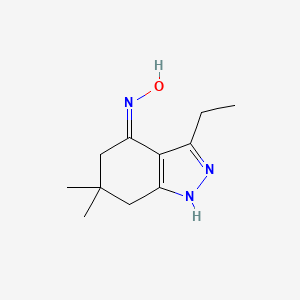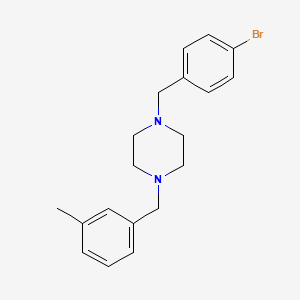
N,N'-1,4-phenylenebis(4-chlorobenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,4-phenylenebis(4-chlorobenzamide), commonly known as PCB, is a synthetic organic compound that has been widely used in scientific research. PCB is a type of amide that has two benzene rings connected by a nitrogen atom. The compound is used in various fields such as biochemistry, pharmacology, and environmental science.
Mecanismo De Acción
The mechanism of action of PCB is not fully understood. However, it is believed that the compound binds to proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. The binding of PCB to proteins and nucleic acids can cause conformational changes that affect their function.
Biochemical and Physiological Effects:
PCB has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce protein denaturation and aggregation, inhibit enzyme activity, and disrupt membrane structure. PCB has also been shown to affect gene expression by binding to DNA and altering the transcriptional activity of genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PCB has several advantages for use in lab experiments. The compound is stable and easy to handle, and it has a high binding affinity for proteins and nucleic acids. PCB is also relatively inexpensive compared to other fluorescent probes. However, the compound has some limitations. PCB is toxic to cells at high concentrations, and it can interfere with the activity of some enzymes. Additionally, the compound has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the use of PCB in scientific research. One potential application is in the study of protein folding and misfolding, which is implicated in a variety of diseases such as Alzheimer's and Parkinson's. PCB could be used to study the kinetics and thermodynamics of protein folding and misfolding, as well as to screen for compounds that can stabilize or destabilize protein structure. Another potential application is in the study of RNA structure and function. PCB could be used to study the structure of RNA molecules and their interactions with other molecules. Finally, PCB could be used in the development of new drugs and therapies. The compound could be used as a tool to identify novel drug targets and to screen for compounds that can modulate protein and nucleic acid function.
Métodos De Síntesis
The synthesis of PCB involves the reaction between 4-chlorobenzoic acid and 1,4-phenylenediamine. The reaction is carried out in the presence of a catalyst such as thionyl chloride or phosphorus pentachloride. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone.
Aplicaciones Científicas De Investigación
PCB has been widely used in scientific research as a tool for studying the structure and function of proteins and nucleic acids. The compound is used as a denaturant to unfold and denature proteins, which allows researchers to study the folding and unfolding of proteins. PCB is also used as a fluorescent probe to study the binding of ligands to proteins and nucleic acids. The compound has been used to study the interactions between DNA and transcription factors, as well as the interactions between RNA and ribosomes.
Propiedades
IUPAC Name |
4-chloro-N-[4-[(4-chlorobenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-5-1-13(2-6-15)19(25)23-17-9-11-18(12-10-17)24-20(26)14-3-7-16(22)8-4-14/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLZAGFSFINDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 7-(3-furyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6035020.png)
![1-[1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]-1-propanone](/img/structure/B6035021.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(4-morpholinyl)benzamide](/img/structure/B6035031.png)
![1-[(2-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine](/img/structure/B6035042.png)
![1-[(4-methylbenzyl)oxy]-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6035051.png)
![N-2-biphenylyl-3-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6035055.png)
![{1-[(5-chloro-2-thienyl)sulfonyl]-3-piperidinyl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B6035057.png)
![N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6035060.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B6035077.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6035084.png)

![N-(4-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6035097.png)
![1-[(4-nitrophenyl)acetyl]pyrrolidine](/img/structure/B6035107.png)